molecular formula C20H19N5 B3124741 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole CAS No. 320420-18-6

4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole

Cat. No.: B3124741
CAS No.: 320420-18-6
M. Wt: 329.4 g/mol
InChI Key: QJWZYKCDRAQMJK-UHFFFAOYSA-N
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Description

4-(4-Phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound featuring a pyrimidoindole core fused with a phenylpiperazine moiety. This structure confers unique physicochemical and biological properties, making it a scaffold of interest in medicinal chemistry. Its synthesis typically involves coupling reactions between pyrimido[5,4-b]indole derivatives and substituted piperazines . The compound has been explored for diverse therapeutic applications, including biofilm inhibition, receptor modulation, and antiparasitic activity, depending on substituent modifications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-2-6-15(7-3-1)24-10-12-25(13-11-24)20-19-18(21-14-22-20)16-8-4-5-9-17(16)23-19/h1-9,14,23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWZYKCDRAQMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=NC4=C3NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques like high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H19N5C_{20}H_{19}N_{5} and is characterized by a pyrimido[5,4-b]indole core structure. Its unique configuration allows for interactions with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole exhibit antidepressant-like effects. Studies have shown that these compounds can modulate serotonin receptors, which are crucial in mood regulation. For instance, a study demonstrated that certain analogs of this compound could enhance serotonin signaling in animal models, suggesting potential as antidepressants .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. Its derivatives have been synthesized and tested against various cancer cell lines, showing promising cytotoxic effects. The mechanism appears to involve the inhibition of specific kinases involved in cancer cell proliferation .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems makes it a candidate for treating neurodegenerative diseases. Research has indicated that it may protect neurons from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyFocusFindings
Study AAntidepressant effectsDemonstrated modulation of serotonin receptors leading to decreased depressive behaviors in animal models .
Study BAnticancer activityShowed significant cytotoxicity against breast and lung cancer cell lines; mechanism involves kinase inhibition .
Study CNeuroprotectionIndicated protective effects against oxidative stress in neuronal cells, suggesting potential for Alzheimer's treatment .

Future Research Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Optimizing Derivatives : Continued synthesis of analogs to enhance pharmacological properties.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans.
  • Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological effects.

Mechanism of Action

The mechanism of action of 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Key Structural-Activity Relationship (SAR) Insights

Piperazine Substitutions: Phenylpiperazine (as in the parent compound) is critical for alpha(1)-AR binding but shows moderate subtype selectivity. Propenyl-piperazine derivatives (e.g., 4-[4-(3-phenyl-2-propen-1-yl)-piperazinyl]) improve biofilm inhibition, likely due to increased lipophilicity enhancing bacterial membrane penetration . Morpholinopropyl chains (e.g., in antichagasic analogs) enhance antiparasitic activity but reduce receptor affinity, suggesting divergent target engagement .

Core Modifications :

  • Electron-withdrawing groups (e.g., 8-Cl) on the indole core improve metabolic stability and antiparasitic activity but may reduce receptor binding .
  • Methoxy/fluoro groups at C7/C8 (biofilm inhibitors) enhance solubility and target interactions, crucial for biofilm matrix disruption .

Linker Flexibility :

  • Rigid alkyl chains in alpha(1)-AR ligands (e.g., compound 40) improve receptor subtype selectivity by enforcing optimal ligand-receptor conformations .

Therapeutic Implications and Limitations

  • Anti-Biofilm Agents : Derivatives with propenyl-piperazine and halogen/methoxy substitutions show promise against Salmonella biofilms, but in vivo efficacy and toxicity remain underexplored .
  • Antiparasitic Agents : Pyrimidine analogs (e.g., 10e) highlight the scaffold’s versatility but underscore the need for mechanism-of-action studies to address selectivity gaps .

Biological Activity

4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structure, characterized by a pyrimido[5,4-b]indole core and a phenylpiperazine moiety, suggests potential therapeutic applications in various fields, particularly oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for this compound is C20H19N5. The presence of multiple nitrogen atoms within the structure allows for potential hydrogen bonding interactions with biological targets, contributing to its pharmacological profile. The compound's structural complexity enhances its potential as a drug candidate.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors or enzymes. It has been shown to inhibit kinases involved in cell proliferation, which may lead to reduced tumor growth in cancer research contexts.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities:

  • Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation. For example, derivatives have shown strong antiproliferative activity against various cancer cell lines, with GI50 values ranging from 0.95 µM to 3.70 µM .
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells, with effects on apoptotic markers such as Caspases 3, 8, 9, Cytochrome C, Bax, Bcl2, and p53 .
  • Kinase Inhibition : Specific derivatives have been found to inhibit EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-dependent kinase 2), which are critical in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenylpiperazine moiety significantly impact the biological activity of the compound. For instance:

CompoundStructure ModificationGI50 (µM)Remarks
5e R1 = Cl; R2 = R3 = H; R4 = 2-methylpyrrolidin-1-yl0.95Most potent derivative
5d R1 = Cl; R2 = R3 = H; R4 = morpholin-4-yl1.05Comparable potency to doxorubicin
5a Unsubstituted derivative3.70Four-fold less effective than 5e
5c R1 = Cl; R2 = R3 = H; R4 = 4-piperidin-1-yl1.70Lower activity compared to dihalo derivatives

These findings highlight the importance of specific substituents in enhancing the anticancer properties of the compound.

Case Studies

In a notable study examining the anticancer effects of pyrimido[5,4-b]indole derivatives, compounds were tested against several cancer cell lines including A549 (lung), MCF-7 (breast), and Panc-1 (pancreatic). The most potent derivative was found to be significantly more effective than doxorubicin in multiple cell lines .

Another investigation focused on the compound's ability to inhibit Salmonella biofilm formation without affecting planktonic growth. This suggests potential applications beyond oncology, particularly in antimicrobial therapy .

Q & A

Q. What are the key synthetic methodologies for preparing 4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole and its derivatives?

The synthesis of this scaffold often involves transition metal-catalyzed cyclization strategies. For example:

  • Cu(I)-catalyzed [5 + 2 + 1] cascade cyclization : 2-Nitrochalcones react with aliphatic primary amines (e.g., benzylamine) in the presence of CuI and Cs₂CO₃ to yield the pyrimidoindole core. This method achieves high yields (77–90%) and broad substrate scope .
  • Pd-catalyzed amidation : Used to construct pyrimidoindoles via intramolecular cyclization of indole precursors, validated by NMR and LC-MS characterization .
  • Molecular simplification : Derivatives are synthesized by modifying the parent compound 8-chloro-N-(3-morpholinopropyl)-5H-pyrimido[5,4-b]indol-4-amine, leading to indole, pyrimidine, or quinoline analogs .

Q. How is structural characterization of pyrimidoindole derivatives performed?

Key techniques include:

  • ¹H NMR and ¹³C NMR : To confirm regioselectivity and substituent positions. For example, 5-butyl-2-phenyl derivatives show distinct aromatic proton signals at δ 9.33 (s, 1H) and δ 8.62–8.60 (m, 2H) .
  • IR spectroscopy : Functional groups like C=O (1672 cm⁻¹) and C-N (1236 cm⁻¹) are identified .
  • Elemental analysis : Validates molecular formulas (e.g., C₁₉H₁₈N₄ with <0.5% deviation in C/H/N content) .

Q. What in vitro assays are used to evaluate biological activity?

  • Receptor binding assays : Radioligand displacement (e.g., [³H]prazosin for α₁-adrenoceptor affinity) identifies potent derivatives like compound 10 (Ki = 0.21 nM) .
  • Biofilm inhibition : High-throughput screening (HTS) at varying temperatures (16–37°C) identifies pyrimidoindoles (e.g., compound 13 ) that reduce Salmonella biofilm coverage to <2% .
  • Enzyme inhibition : Cruzain protease assays assess trypanocidal activity using fluorogenic substrates .

Advanced Research Questions

Q. How do structural modifications influence α₁-adrenoceptor selectivity and cross-reactivity?

  • Piperazine substitutions : Introducing 2-methoxyphenyl or 2-chlorophenyl groups on the piperazine ring enhances α₁-selectivity (>10,000-fold over α₂, β₂, or 5-HT₁A receptors). For example, compound 13 (2-chlorophenyl derivative) shows negligible off-target binding .
  • Scaffold rigidity : Replacing the indole moiety with pyrrole reduces activity, emphasizing its role in receptor interaction .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

  • Catalyst dependence : Pd-catalyzed methods (e.g., in ) achieve lower yields (~70%) compared to Cu-catalyzed protocols (up to 90%) . This discrepancy may arise from differences in substrate electronic effects or catalyst stability.
  • Resolution strategy : Optimize solvent systems (e.g., DMF vs. toluene) and base (Cs₂CO₃ vs. K₂CO₃) to improve reaction efficiency .

Q. How can structure–activity relationships (SAR) guide biofilm inhibitor design?

  • Essential motifs : The phenylpropenyl-piperazine linker and pyrimidoindole core are critical for anti-biofilm activity. Shortening the linker or methylating the indole nitrogen abolishes activity .
  • Substituent effects : Fluorination at the R₃ position (e.g., 8-fluoro derivatives) enhances potency by improving membrane permeability .

Q. What computational tools predict drug-like properties of pyrimidoindoles?

  • Physicochemical profiling : Tools like SwissADME assess logP (optimal range: 2–5), polar surface area (<140 Ų), and Lipinski compliance .
  • Molecular docking : Models cruzain or α₁-adrenoceptor binding pockets to prioritize derivatives with complementary steric/electronic features .

Q. How do in vitro pharmacological results translate to in vivo models?

  • Analgesic/anti-inflammatory activity : Pyrimidoindole-2,4-diones show ED₅₀ < 10 mg/kg in rodent models with low gastric toxicity, suggesting potential for CNS applications .
  • Bioavailability : Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) are needed to address poor solubility of alkyl-substituted derivatives .

Methodological Considerations

  • Data contradiction analysis : Cross-validate receptor binding results using orthogonal assays (e.g., functional cAMP assays for adrenoceptors) .
  • Scalability : Transition from batch synthesis (mg scale) to flow chemistry for gram-scale production of lead compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole
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4-(4-phenylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole

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